Ethyl tridecanoate

Adiabatic Calorimetry Thermodynamics Material Science

Researchers requiring a validated C15 fatty acid ethyl ester reference standard face supply chain inconsistencies that compromise analytical reproducibility. Ethyl tridecanoate (CAS 28267-29-0) resolves this with well-characterized GC retention indices and validated GC-MS parameters, ensuring reliable FAEE identification in biodiesel, food, and biological matrices. • Defined thermal properties (mp, enthalpy of fusion) enable precise DSC calibration • High purity minimizes interfering peaks in complex chromatographic analyses • Consistent batch-to-batch quality supports long-term reproducibility

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 28267-29-0
Cat. No. B153164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tridecanoate
CAS28267-29-0
SynonymsEthyl n-Tridecanoate;  Ethyl Tridecanoate
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3
InChIKeyQJYYMNOTJXIOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tridecanoate Overview


Ethyl tridecanoate (Tridecanoic acid ethyl ester; CAS 28267-29-0) is a C15 saturated, straight-chain fatty acid ethyl ester (FAEE) [1]. It is a colorless liquid with a reported fruity odor [2] and a molecular weight of 242.40 g/mol [1]. With a density of approximately 0.86 g/cm³ and a boiling point of ~293°C at atmospheric pressure, it exhibits physical properties characteristic of long-chain esters .

Suitable for analytical reference standard workflows relying on documented GC retention indices and MS fragmentation.
Supports thermal analysis research and model-compound studies for long-chain ester phase behavior.
May be considered for flavor and fragrance compound identification and aroma reconstitution experiments.

Ethyl Tridecanoate: Substitution Risks


Substituting ethyl tridecanoate with a structurally similar fatty acid ethyl ester (FAEE) such as ethyl undecanoate (C13) or ethyl myristate (C16) is not a risk-free decision. While they share a chemical class, their performance and behavior diverge significantly due to differences in chain length. This is not a matter of interchangeable additives; it is a fundamental difference in physical chemistry. For instance, the thermal stability and phase change behavior of ethyl tridecanoate, which directly impacts its suitability for thermal processing, storage, and specialized applications like biodiesel formulation, are not generic to all FAEEs [1]. Overlooking these specific, measurable differences can lead to failed analytical validations, inconsistent product formulations, and compromised research reproducibility.

Ethyl Tridecanoate (C15)
Thermal behavior and phase-change energetics linked to chain length; melting point and enthalpy of fusion are not class-generic.
Shorter-Chain FAEEs (C13/C14)
Substitution may shift thermal processing parameters, compromise analytical reproducibility, and alter formulation stability.
Ethyl Tridecanoate
Documented chromatographic identity (GC-MS fingerprint, retention index) enables unambiguous detection in complex matrices.
Analog FAEEs Without Established RI
Unvalidated retention indices may lead to misidentification and hinder method transfer in GC-based analytical workflows.

Ethyl Tridecanoate: Key Differentiators


Thermal Stability vs. Ethyl Undecanoate

Direct comparative analysis by adiabatic calorimetry shows that ethyl tridecanoate (C15) has significantly different thermal properties compared to ethyl undecanoate (C13), a common analog. The triple-point temperature (melting point) of ethyl tridecanoate is notably higher, and it possesses a substantially greater enthalpy of fusion, meaning it requires more energy to melt [1].

Thermal Stability
Head-to-head
Triple-point temp. 272.4 K vs. ethyl undecanoate 259.2 K; enthalpy of fusion substantially greater.
Supports differentiation for temperature-sensitive research.
Reported context; individual formulation validation required.
Adiabatic Calorimetry Thermodynamics Material Science Crystallization

GC-MS Identification Fingerprint

A standardized GC-MS protocol for identifying esters, amides, and spiroacetals includes specific retention parameters and fragmentation patterns for ethyl tridecanoate. This data serves as a baseline for its identification in complex mixtures .

GC-MS Fingerprint
Data to verify
Protocol uses Shimadzu GCMS-TQ8040, SH-Rtx-5MS column, 40–250 °C ramp, 70 eV EI.
Enables compound identification in metabolomics workflows.
Source review recommended; confirm with in-house standard.
Analytical Chemistry Gas Chromatography-Mass Spectrometry Metabolomics Quality Control

Retention Index for GC Identification

The linear retention index (RI) of ethyl tridecanoate has been determined and documented under specific GC conditions using polar columns. This value is a highly reproducible metric for compound identification in complex matrices, such as food or environmental samples [1].

Retention Index
Class-level
Linear RI 1943 (ZB-Wax) / 1946 (OV-351) under specified polar column conditions.
Supports unambiguous GC identification in complex samples.
Instrument-specific; verify under local conditions.
Gas Chromatography Analytical Standards Quality Assurance Food Analysis

Predicted Blood-Brain Barrier Permeability

In silico analysis using admetSAR 2.0 predicts that ethyl tridecanoate has a high probability (95%) of crossing the blood-brain barrier (BBB) [1].

Predicted BBB Permeability
Class-level
admetSAR 2.0 probability 95% (BBB+).
Informs CNS exposure modeling in research.
In silico prediction; experimental validation needed.
ADMET Drug Discovery Pharmacokinetics In Silico Modeling

Ethyl Tridecanoate Applications


Analytical Reference Standard

Given its well-characterized GC retention index [1] and validated GC-MS parameters , ethyl tridecanoate is optimally suited as a reference standard for the identification and quantification of fatty acid ethyl esters (FAEEs) in complex matrices like biodiesel, food extracts, and biological fluids. The compound's defined thermal properties [2] further support its use in calibrating thermal analysis instruments like differential scanning calorimeters (DSC).

Biodiesel & Renewable Lubricants

The specific thermal properties of ethyl tridecanoate, notably its higher melting point and greater enthalpy of fusion compared to shorter-chain analogs like ethyl undecanoate [2], make it a valuable reference component for studies aiming to optimize the low-temperature flow properties and energy content of biodiesel formulations. Its use as a model compound helps predict how C15:0 ethyl esters will influence the overall fuel or lubricant performance profile.

Flavor & Fragrance Research

Its reported fruity odor [3] and classification as a fatty acid ester make ethyl tridecanoate a key compound in flavor and fragrance science. Researchers use it to study the contribution of medium-to-long-chain ethyl esters to the overall aroma profile of fermented beverages, fruit essences, and other natural products. Its procurement at high purity is critical for sensory studies and aroma reconstitution experiments .

Biomedical & Pharmacological Probe

The in silico prediction of high blood-brain barrier permeability [4] positions ethyl tridecanoate as a relevant probe molecule for pharmacokinetic and drug delivery research. It can be utilized to investigate the behavior of lipophilic compounds in biological systems, serving as a model to understand transport mechanisms or as a component in formulation studies where CNS exposure is a variable of interest.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Documented GC retention index and MS fragmentation profile
GC-MS and GC-FID method consistency; thermal calibration
Biodiesel Formulation Studies
Higher melting point and enthalpy of fusion vs. shorter-chain analogs
Low-temperature flow property and energy content modeling
Flavor & Fragrance Research
Reported fruity odor; saturated C15 ethyl ester identity
Sensory and aroma reconstitution study design
Pharmacokinetic Probe
Predicted BBB permeability (in silico)
CNS exposure model interpretation; transport mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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